molecular formula C20H22N4OS B10949208 2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10949208
M. Wt: 366.5 g/mol
InChI Key: OBHUGHPNBRIAPI-UHFFFAOYSA-N
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Description

2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a furan ring, a benzothieno ring, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from readily available precursors. One common method involves the cyclization of N-aryl amidines with trifluoroacetic anhydride under mild reaction conditions . Another approach utilizes a copper-catalyzed reaction under an atmosphere of air, which provides 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable and efficient synthetic routes. For instance, an I2/KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines and other 1,5-fused 1,2,4-triazoles from readily available N-aryl amidines . This method is advantageous due to its scalability and the use of inexpensive starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, copper catalysts, and iodine/potassium iodide. The reactions are typically carried out under mild conditions, making them suitable for large-scale production.

Major Products Formed

The major products formed from these reactions include various triazolopyrimidine derivatives, which can have different functional groups and properties

Scientific Research Applications

2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making these derivatives potential anti-cancer agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique combination of a furan ring, a benzothieno ring, and a triazolopyrimidine core

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

4-(furan-2-yl)-13-(2-methylbutan-2-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C20H22N4OS/c1-4-20(2,3)12-7-8-13-15(10-12)26-19-16(13)18-22-17(14-6-5-9-25-14)23-24(18)11-21-19/h5-6,9,11-12H,4,7-8,10H2,1-3H3

InChI Key

OBHUGHPNBRIAPI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CO5

Origin of Product

United States

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